8-Aminonaphthalene-2-carbonitrile
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Overview
Description
8-Aminonaphthalene-2-carbonitrile is an organic compound with the molecular formula C11H8N2 It is a derivative of naphthalene, characterized by the presence of an amino group at the 8th position and a nitrile group at the 2nd position of the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Aminonaphthalene-2-carbonitrile can be achieved through several methods. One common approach involves the reaction of 2-vinylbenzonitriles with 2-lithioacetonitrile. This reaction yields 1-amino-4-aryl-3,4-dihydronaphthalene-2-carbonitriles, which can be further processed to obtain the desired compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions. The exact methods may vary depending on the desired purity and yield, but they generally follow similar synthetic routes as those used in laboratory settings.
Chemical Reactions Analysis
Types of Reactions: 8-Aminonaphthalene-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The amino group can participate in electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like halogens or nitro compounds under acidic or basic conditions.
Major Products Formed:
Oxidation: Naphthoquinones.
Reduction: Aminonaphthalenes.
Substitution: Various substituted naphthalene derivatives.
Scientific Research Applications
8-Aminonaphthalene-2-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 8-Aminonaphthalene-2-carbonitrile involves its interaction with various molecular targets. The amino and nitrile groups play crucial roles in its reactivity and interactions with biological molecules. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
8-Halonaphthalene-1-carbonitriles: These compounds have similar structural features but differ in the position and type of substituents.
Naphthalene-1,8-dicarbonitrile: This compound has two nitrile groups at different positions, leading to different chemical properties and reactivity.
Uniqueness: 8-Aminonaphthalene-2-carbonitrile is unique due to the specific positioning of the amino and nitrile groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
73399-93-6 |
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Molecular Formula |
C11H8N2 |
Molecular Weight |
168.19 g/mol |
IUPAC Name |
8-aminonaphthalene-2-carbonitrile |
InChI |
InChI=1S/C11H8N2/c12-7-8-4-5-9-2-1-3-11(13)10(9)6-8/h1-6H,13H2 |
InChI Key |
UOHKMUCDRXPZLH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)C#N)C(=C1)N |
Origin of Product |
United States |
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